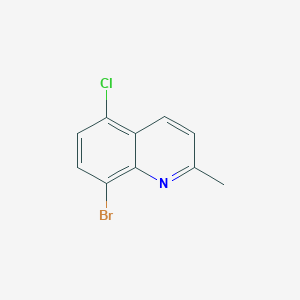
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO and a molecular weight of 312.51 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a halogenated ketone. It is used primarily in research settings due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by a series of substitution reactions to introduce the chlorine, fluorine, and iodine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and equipment.
Análisis De Reacciones Químicas
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ketone group can be oxidized to a carboxylic acid or reduced to an alcohol under specific conditions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study the effects of halogenated ketones on biological systems.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group can undergo nucleophilic attack, leading to the formation of new chemical bonds and subsequent biological effects. Detailed studies on its mechanism of action are limited, but its unique structure suggests potential interactions with multiple biological targets .
Comparación Con Compuestos Similares
1-Chloro-1-(2-fluoro-5-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:
- 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-3-iodophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-6-iodophenyl)propan-2-one
These compounds share similar structures but differ in the position of the halogen atoms on the phenyl ring. The unique arrangement of chlorine, fluorine, and iodine in this compound contributes to its distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C9H7ClFIO |
|---|---|
Peso molecular |
312.50 g/mol |
Nombre IUPAC |
1-chloro-1-(2-fluoro-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-4-6(12)2-3-8(7)11/h2-4,9H,1H3 |
Clave InChI |
NNDZUBGRLGYCCV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)I)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



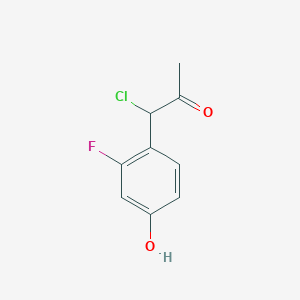
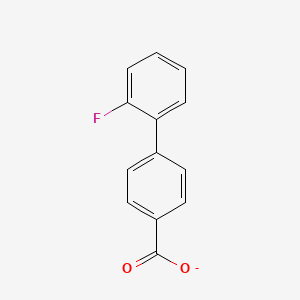

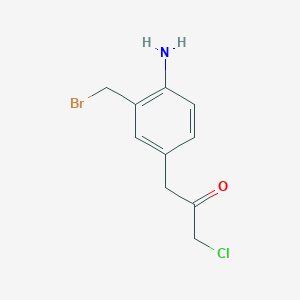
![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)
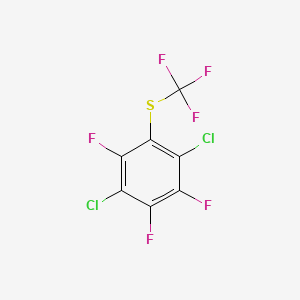


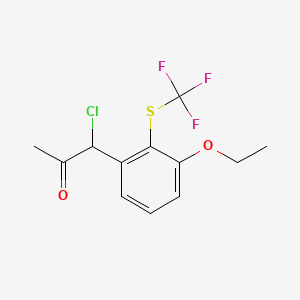
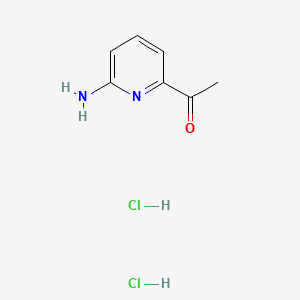

![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
